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Compound of Interest

Compound Name:
(2-Methyl-1,3-oxazol-4-

yl)methanol

Cat. No.: B135095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies

employed in the structural elucidation of 2-methyl-4-(hydroxymethyl)oxazole. The oxazole ring

is a crucial scaffold in medicinal chemistry, appearing in numerous biologically active natural

products and synthetic drugs.[1] A thorough understanding of its structure is paramount for

drug design, synthesis, and development. This document details the interpretation of

spectroscopic data and outlines the experimental protocols necessary for its unambiguous

identification.

Molecular Structure and Physicochemical
Properties
2-methyl-4-(hydroxymethyl)oxazole is a substituted oxazole, a five-membered aromatic

heterocycle containing one oxygen and one nitrogen atom.[2] Its structure consists of a methyl

group at position 2 and a hydroxymethyl group at position 4 of the oxazole ring.
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Property Value

Molecular Formula C₅H₇NO₂

Molecular Weight 113.11 g/mol

CAS Number 141567-53-5[3][4]

Canonical SMILES CC1=NC(=CO1)CO[4]

Predicted pKa 13.12 ± 0.10[4]

Predicted Solubility 86 g/L (at 25 °C)[4]

Spectroscopic Data for Structure Confirmation
The definitive confirmation of an organic compound's structure relies on a combination of

spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry

(MS), and Infrared (IR) Spectroscopy.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms

in a molecule. It provides information about the chemical environment, connectivity, and

quantity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[7]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the number of different types of protons and

their neighboring protons. For 2-methyl-4-(hydroxymethyl)oxazole, the expected signals are

summarized below.
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Chemical Shift (δ,
ppm) (Predicted)

Multiplicity Integration Assignment

~7.8 Singlet 1H H5 (Oxazole ring)

~4.5 Singlet 2H -CH₂-OH

~3.5 Singlet (broad) 1H -OH

~2.4 Singlet 3H -CH₃

The singlet at ~7.8 ppm is characteristic of the lone proton on the oxazole ring.

The singlet at ~4.5 ppm corresponds to the two protons of the hydroxymethyl group.

The broad singlet around ~3.5 ppm is indicative of the hydroxyl proton, which can exchange

with solvent.

The singlet at ~2.4 ppm represents the three protons of the methyl group attached to the

oxazole ring.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Chemical Shift (δ, ppm) (Predicted) Assignment

~160 C2 (Oxazole ring)

~145 C4 (Oxazole ring)

~130 C5 (Oxazole ring)

~55 -CH₂-OH

~14 -CH₃

The signals in the aromatic region (~130-160 ppm) are assigned to the carbons of the

oxazole ring.
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The signal around 55 ppm corresponds to the carbon of the hydroxymethyl group.

The upfield signal at ~14 ppm is characteristic of the methyl group carbon.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide

structural information through analysis of its fragmentation patterns.[5] For 2-methyl-4-

(hydroxymethyl)oxazole, the molecular ion peak (M⁺) would appear at an m/z corresponding to

its molecular weight (113.11).

m/z (mass-to-charge ratio) Ion

113 [M]⁺ (Molecular Ion)

98 [M - CH₃]⁺

82 [M - CH₂OH]⁺

70 [M - HNCO]⁺

43 [CH₃CO]⁺

Proposed Fragmentation Pathway

The fragmentation of the molecular ion can provide clues to the molecule's structure. Key

fragmentations for methyl-substituted oxazoles often involve cleavages of the side chains and

rearrangements of the heterocyclic ring.[8]
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Caption: Proposed mass spectrometry fragmentation pathway for 2-methyl-4-

(hydroxymethyl)oxazole.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation at specific wavenumbers.[6]
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3300 Strong, Broad O-H Stretch (Alcohol)

~2950-2850 Medium C-H Stretch (Aliphatic)

~1650 Medium C=N Stretch (Oxazole ring)

~1550 Medium C=C Stretch (Oxazole ring)

~1100 Strong
C-O Stretch (Alcohol & Ring

Ether)

The broad absorption around 3300 cm⁻¹ is a clear indication of the hydroxyl (-OH) group. The

C=N and C=C stretching vibrations confirm the presence of the oxazole ring, while the strong

C-O stretch is consistent with both the alcohol and the ether linkage within the ring.[9]

Experimental Protocols
Synthesis of 2,4-disubstituted Oxazoles (General
Protocol)
A common method for synthesizing oxazole derivatives is the Robinson-Gabriel synthesis,

which involves the cyclodehydration of 2-acylamino ketones.[2] A general procedure adaptable

for 2-methyl-4-(hydroxymethyl)oxazole is outlined below.

Protocol: Cyclodehydration of an α-acylamino ketone

Preparation of Precursor: The α-acylamino ketone precursor, N-(1-hydroxy-3-oxobutan-2-

yl)acetamide, is synthesized by reacting 1,3-dihydroxyacetone with acetamide.

Cyclodehydration Setup: Dissolve the precursor (1.0 eq) in a suitable solvent such as

anhydrous dichloromethane or toluene.

Reagent Addition: Add a dehydrating agent. Common reagents include phosphorus

pentoxide (P₂O₅), sulfuric acid, or triphenylphosphine/hexachloroethane.[10][11] For this

transformation, a milder agent like triphenylphosphine (1.5 eq) and hexachloroethane (1.5

eq) in dichloromethane is often effective.[10]
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Reaction: Stir the mixture at room temperature for 12-24 hours.

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography

(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography using a suitable

eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-methyl-4-

(hydroxymethyl)oxazole.

Protocol for Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a 400 MHz or higher field NMR

spectrometer.

Process the resulting Free Induction Decay (FID) with appropriate software to obtain the

frequency-domain spectrum. Phase and baseline correct the spectrum and integrate the

signals for ¹H NMR.

Mass Spectrometry (Electron Ionization - EI)

Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent like methanol

or dichloromethane.

Introduce the sample into the mass spectrometer, typically via direct infusion or through a

Gas Chromatography (GC-MS) interface.

Acquire the mass spectrum using electron ionization (EI) at a standard energy of 70 eV.

Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
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Infrared (IR) Spectroscopy

Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small

amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a

KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into

a disc.

Place the sample in an FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the functional groups.

Integrated Workflow for Structure Elucidation
The process of structure elucidation is a logical progression, integrating data from multiple

analytical techniques to build a conclusive structural assignment.
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Caption: Integrated workflow for the structure elucidation of 2-methyl-4-

(hydroxymethyl)oxazole.

Biological Significance of the Oxazole Scaffold
Oxazole derivatives are of significant interest to medicinal chemists due to their wide range of

biological activities. The oxazole nucleus is a key component in compounds with demonstrated

antibacterial, antifungal, anti-inflammatory, anticancer, and antitubercular properties.[12][13]

For instance, certain 2,4,5-trisubstituted oxazoles have been investigated as potent antitubulin

agents for cancer therapy, acting similarly to combretastatin A-4.[14] The structural elucidation

of new oxazole compounds like 2-methyl-4-(hydroxymethyl)oxazole is a critical first step in

exploring their potential therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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